1-(4-nitrophenyl)-4-phenyl-1H-1,2,3-triazole
Overview
Description
1-(4-Nitrophenyl)-4-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a nitrophenyl group at the 1-position and a phenyl group at the 4-position of the triazole ring. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound. The presence of the nitro group makes it an interesting candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)-4-phenyl-1H-1,2,3-triazole can be synthesized through a variety of methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition. This reaction typically requires a copper catalyst and can be carried out under mild conditions. The reaction between 4-nitrophenyl azide and phenylacetylene in the presence of copper sulfate and sodium ascorbate in a solvent like 1,4-dioxane yields the desired triazole product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-4-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The phenyl group can undergo oxidation reactions to form phenolic derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-(4-Aminophenyl)-4-phenyl-1H-1,2,3-triazole.
Substitution: Various substituted triazoles depending on the nucleophile used.
Oxidation: Phenolic derivatives of the triazole compound.
Scientific Research Applications
1-(4-Nitrophenyl)-4-phenyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor for various functionalized triazoles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-4-phenyl-1H-1,2,3-triazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-4-phenyl-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:
1-(4-Nitrophenyl)-1H-1,2,3-triazole: Lacks the phenyl group at the 4-position, which may affect its chemical reactivity and biological activity.
1-Phenyl-4-(4-nitrophenyl)-1H-1,2,3-triazole: Similar structure but with different substitution patterns, leading to variations in properties.
1-(4-Aminophenyl)-4-phenyl-1H-1,2,3-triazole: The amino group instead of the nitro group can significantly alter the compound’s reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-nitrophenyl)-4-phenyltriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-18(20)13-8-6-12(7-9-13)17-10-14(15-16-17)11-4-2-1-3-5-11/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZGZQSMBOGDMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319885 | |
Record name | 1-(4-nitrophenyl)-4-phenyltriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901319885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666664 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2101-57-7 | |
Record name | 1-(4-nitrophenyl)-4-phenyltriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901319885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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